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Compound of Interest

Compound Name: BD-1008

Cat. No.: B1662696 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective sigma receptor

antagonist, BD-1008. It includes its chemical properties, pharmacological data, detailed

experimental protocols, and a visualization of its associated signaling pathways.

Chemical Properties and IUPAC Name
BD-1008 is a potent and selective sigma receptor ligand.[1] Its systematic International Union

of Pure and Applied Chemistry (IUPAC) name is N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-1-

pyrrolidineethanamine.[1][2] The dihydrobromide salt is referred to as N-[2-(3,4-

dichlorophenyl)ethyl]-N-methyl-1-pyrrolidineethanamine, dihydrobromide.

Identifier Value

IUPAC Name
N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-1-

pyrrolidineethanamine

Molecular Formula C15H22Cl2N2

Molecular Weight 301.26 g/mol

CAS Number 138356-08-8 (free base)

Pharmacological Data
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BD-1008 is characterized as a selective sigma receptor antagonist.[1] It exhibits a higher

binding affinity for the sigma-1 (σ1) receptor compared to the sigma-2 (σ2) receptor.

Binding Affinity Data

The following table summarizes the binding affinity (Ki) values of BD-1008 for various

receptors.

Receptor Ki (nM) Notes

Sigma-1 (σ1) 2 ± 1 High affinity.

Sigma-2 (σ2) 8
4-fold selectivity for σ1 over

σ2.[1][3]

Dopamine D2 Receptor 1112 Extremely low affinity.[3]

Dopamine Transporter (DAT) > 10,000 Extremely low affinity.[3]

Functional Data

In functional assays, BD-1008 has been shown to antagonize the effects of sigma receptor

agonists. For instance, it significantly antagonizes the dopamine release in the nucleus

accumbens shell, an effect mediated by the σ2 receptor.[3] In behavioral studies with Swiss

Webster mice, pretreatment with BD-1008 has been observed to significantly lessen the

behavioral toxicity of cocaine.[1]

Experimental Protocols
A key experiment for characterizing ligands like BD-1008 is the radioligand binding assay. This

protocol provides a detailed methodology for determining the binding affinity of a compound for

sigma receptors.

Radioligand Binding Assay for Sigma-1 (σ1) Receptor

This protocol is adapted from established methods for sigma receptor binding assays.[2][4]

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., BD-1008) for the

sigma-1 receptor.
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Materials:

Radioligand: [3H]-(+)-pentazocine (a selective σ1 receptor ligand)

Membrane Preparation: Guinea pig liver membranes, which are a rich source of σ1

receptors.

Test Compound: BD-1008

Non-specific Binding Control: Haloperidol or (+)-pentazocine

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

Scintillation Counter and scintillation fluid.

Procedure:

Membrane Preparation: Homogenize guinea pig liver tissue in ice-cold Tris-HCl buffer.

Centrifuge the homogenate at a low speed to remove debris. Pellet the membranes from the

supernatant by high-speed centrifugation. Wash the pellet and resuspend it in fresh assay

buffer. Determine the protein concentration of the membrane preparation.

Assay Setup: In a 96-well plate, add the following components in triplicate:

Total Binding wells: Membrane preparation, [3H]-(+)-pentazocine, and assay buffer.

Non-specific Binding wells: Membrane preparation, [3H]-(+)-pentazocine, and a high

concentration of a non-labeled ligand (e.g., 10 µM haloperidol) to saturate the receptors.

Test Compound wells: Membrane preparation, [3H]-(+)-pentazocine, and varying

concentrations of BD-1008.

Incubation: Incubate the plates at 37°C for 120 minutes to allow the binding to reach

equilibrium.
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Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through

the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay

buffer to remove unbound radioligand.

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and

measure the radioactivity using a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand) from the resulting sigmoidal curve.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows
Sigma Receptor Signaling Pathway

Sigma-1 receptors are intracellular chaperone proteins located at the endoplasmic reticulum-

mitochondrion interface.[5] They play a role in modulating calcium signaling through the IP3

receptor.[5]
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Caption: Sigma-1 receptor modulation of IP3 receptor-mediated calcium signaling.

Radioligand Binding Assay Workflow

The following diagram illustrates the workflow for the radioligand binding assay described in the

previous section.
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Caption: Workflow of a competitive radioligand binding assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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